
Ethynylestradiol Impurity M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynylestradiol Impurity M ((17α)-2-Methyl-19-norpregna-1,3,5(10),6-tetraen-20-yne-3,17-diol) is a structurally defined impurity of ethynylestradiol, a synthetic estrogen used in hormonal contraceptives and hormone replacement therapies. Its molecular formula is C₂₁H₂₄O₂ (molecular weight: 308.41 g/mol), and it features a steroidal backbone with a methyl group at position 2, hydroxyl groups at positions 3 and 17, and an ethynyl moiety at position 20 . The compound’s stereochemistry and substituents influence its pharmacokinetic and toxicological profiles, necess stringent monitoring during pharmaceutical manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethynylestradiol Impurity M involves complex organic synthesis techniques. The synthetic routes typically include the use of various solvents such as ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired impurity.
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. Advanced chromatographic techniques and rigorous quality control measures are employed to detect and quantify this impurity .
Chemical Reactions Analysis
Types of Reactions: Ethynylestradiol Impurity M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Scientific Research Applications
Ethynylestradiol Impurity M has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethynylestradiol Impurity M is closely related to that of Ethynylestradiol. It interacts with estrogen receptors in the body, influencing various physiological processes . The molecular targets include estrogen receptors in reproductive tissues, the liver, and the hypothalamus . The pathways involved in its action include the modulation of gene expression and the regulation of hormonal balance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Ethynylestradiol API Family
Ethynylestradiol Impurity M is compared to other impurities in the same class, such as Ethynylestradiol Impurity B (9,11-Dehydroethynylestradiol, CAS 1231-96-5). Key differences include:
- Ethynylestradiol Impurity B : Lacks the methyl group at position 2 and features a dehydrogenated A-ring (C9–C11 double bond). This structural variation reduces molecular weight (294.39 g/mol) and alters polarity, affecting chromatographic retention times .
- This compound : The 2-methyl group increases hydrophobicity (log P ~3.5 estimated) compared to Impurity B (log P ~3.0), influencing solubility and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Property | This compound | Ethynylestradiol Impurity B |
---|---|---|
Molecular Formula | C₂₁H₂₄O₂ | C₂₀H₂₂O₂ |
Molecular Weight | 308.41 g/mol | 294.39 g/mol |
Key Substituents | 2-Methyl, 20-ethynyl | 9,11-Dehydro, 20-ethynyl |
log P (Estimated) | ~3.5 | ~3.0 |
Chromatographic Behavior | Longer retention in RP-HPLC | Shorter retention in RP-HPLC |
Functional Group Impact on Bioactivity
- CYP Enzyme Interactions: Ethynylestradiol itself inhibits CYP1A and CYP3A enzymes non-competitively (e.g., IC₅₀ for EROD inhibition: ≤15–20 mM) .
- Toxicity Profiles: In zebrafish studies, structurally related impurities (e.g., cefazolin Impurity M) showed that stereochemical differences (R/S isomerism) led to a tenfold difference in in vivo concentrations, correlating with neurotoxicity .
Comparison with Non-Steroidal Impurities
- Cisapride and Nicardipine: In SARS-CoV-2 bioreporter assays, ethynylestradiol exhibited moderate inhibition (IC₅₀ = 2.6 mM), outperforming cisapride (IC₅₀ = 16.5 mM) but underperforming bifonazole (IC₅₀ = 1.3 mM) .
- Environmental Contaminants: Ethynylestradiol and its impurities share persistence in aquatic systems with compounds like bisphenol A. However, Impurity M’s methyl group may reduce biodegradability compared to nonylphenol or triclosan, as alkyl groups often hinder enzymatic degradation .
Analytical and Regulatory Considerations
Chromatographic Separation
- UHPLC Methods: Impurity M’s hydrophobicity necessitates gradient elution for separation from ethynylestradiol and other impurities. For example, Acquity BEH C18 columns with methanol-TFA mobile phases resolve structurally similar steroids within 15–20 minutes .
- HILIC Applications : For polar impurities, hydrophilic interaction liquid chromatography (HILIC) effectively separates compounds with log P <2.0. Impurity M’s log P (~3.5) makes it less suited for HILIC, favoring reversed-phase methods .
Table 2: Analytical Parameters for Impurity Detection
Parameter | This compound | Ethynylestradiol Impurity B | Cefazolin Impurity M |
---|---|---|---|
Preferred Column | C18 (e.g., Acquity BEH) | C18 (e.g., Acquity BEH) | C8 or Phenyl |
Mobile Phase | Methanol/TFA | Methanol/TFA | Acetonitrile/Phosphate |
Retention Time (min) | ~18.5 | ~12.3 | ~22.0 |
Regulatory Thresholds
Per ICH guidelines, impurities exceeding 0.1% must be characterized. This compound’s toxicity data are sparse, but its structural similarity to ethynylestradiol warrants caution. In cefazolin, Impurity M’s in vivo concentration was tenfold lower than the parent drug, suggesting lower bioavailability . Regulatory filings (e.g., FDA) require impurity profiles to match or exceed reference standards .
Biological Activity
Ethynylestradiol (EE) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapy. Its impurities, particularly Ethynylestradiol Impurity M, have garnered attention due to their potential biological activities and implications for human health. This article explores the biological activity of this compound, including its effects on reproductive health, metabolic pathways, and associated risks.
Overview of this compound
This compound is a byproduct formed during the synthesis of EE. While the primary compound is well-studied, the biological implications of its impurities are less understood. Recent studies have begun to elucidate the effects of these impurities on various biological systems.
Biological Activity
1. Estrogenic Activity:
Ethynylestradiol and its impurities exhibit estrogenic activity by binding to estrogen receptors (ERs), which can lead to various physiological effects. Research indicates that EE can disrupt endocrine functions in aquatic organisms, such as fish, affecting reproductive endpoints like hormone levels and gonadal morphology .
2. Metabolic Pathways:
EE undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including impurities. The presence of this compound may influence the metabolism of EE and other co-administered drugs by inhibiting metabolic enzymes such as CYP1A2 and CYP3A4 . This inhibition can result in increased plasma concentrations of drugs metabolized by these enzymes, raising concerns about potential drug interactions.
Case Study 1: Impact on Fish Reproductive Health
A study examined the effects of EE on the protandrous gilthead seabream. Fish exposed to EE at concentrations of 5 µg/g food exhibited significant alterations in reproductive hormones, gonad morphology, and gene expression related to steroidogenesis. Notably, recovery from these effects was observed over time post-exposure, indicating potential long-term impacts on fish populations .
Case Study 2: Clinical Implications in Humans
In a clinical setting, the use of COCs containing EE has been associated with adverse health outcomes, including an increased risk of venous thromboembolism (VTE). A study highlighted that users of COCs containing drospirenone and EE exhibited altered phase I/II biotransformation activities, potentially leading to increased cardiovascular risks due to lipid peroxidation . The presence of impurities like this compound may exacerbate these risks by further inhibiting metabolic pathways.
Table 1: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Ethynylestradiol Impurity M in pharmaceutical formulations?
To ensure accurate identification and quantification, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, liquid chromatography-mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. For structural elucidation, NMR is critical for confirming stereochemical configurations (e.g., the ethynyl group at C17). LC-MS/MS is preferred for trace-level quantification due to its sensitivity and specificity. Method validation must include parameters like linearity (range: 0.1–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH Q2(R1) guidelines .
Q. How should researchers document the characterization of this compound to comply with regulatory standards?
Documentation must include:
- Structural data : NMR spectra (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS) data, and infrared (IR) spectroscopy.
- Purity assessment : Chromatographic purity (>95% by HPLC), residual solvent analysis (per USP <467>), and elemental impurities (e.g., Pd <10 ppm via ICP-MS).
- Batch records : Detailed synthesis pathways, purification steps, and stability data under ICH Q3A/B thresholds . These should be reported in the "Experimental" section of manuscripts, with raw data in supplementary files .
Q. What protocols are recommended for handling and storing this compound to ensure stability?
Store the impurity at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. For working solutions, use freshly prepared acetonitrile/water (70:30 v/v) and validate stability over 24 hours (RSD <5%). Long-term stability studies (6–12 months) should assess degradation under accelerated conditions (40°C/75% RH) using forced degradation protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification data across analytical batches?
Discrepancies often arise from column aging, mobile phase pH variations, or detector calibration drift. Mitigation strategies include:
- System suitability tests : Daily checks using reference standards (e.g., USP Ethynylestradiol RS).
- Cross-validation : Compare results from orthogonal methods (e.g., LC-MS vs. GC-MS).
- Inter-laboratory studies : Harmonize protocols using ICH Q4B annexes and statistical tools (e.g., ANOVA for batch-to-batch variability) .
Q. What experimental approaches are effective in elucidating the environmental degradation pathways of this compound?
Advanced studies should combine:
- Photodegradation assays : Expose the impurity to UV light (254 nm) in aqueous matrices and analyze by HRMS for byproducts.
- Biocatalytic degradation : Use immobilized laccase enzymes (e.g., Trametes versicolor) to assess enzymatic breakdown efficiency (>80% degradation in 6 hours under pH 5.0).
- Environmental fate modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence in aquatic systems, validated against field data from contaminated streams .
Q. How can researchers validate novel analytical methods for this compound in complex matrices (e.g., wastewater)?
Validation requires:
- Matrix-matched calibration : Spike impurity into real wastewater samples to assess recovery (target: 90–110%).
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3), typically 0.1 ng/mL for LC-MS/MS.
- Robustness testing : Evaluate method performance under varying flow rates (±0.1 mL/min), column temperatures (±5°C), and mobile phase compositions (±2% organic modifier) .
Q. What strategies are used to synthesize and isolate this compound for reference standards?
Synthesis involves:
- Regioselective oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the ethynyl group, followed by chromatographic purification (silica gel column, hexane/ethyl acetate gradient).
- Crystallization : Recrystallize from ethanol/water (1:1) to achieve >99% purity.
- Structural confirmation : Compare ¹³C NMR shifts (e.g., C17 at δ 95–100 ppm) with published spectra .
Q. Methodological and Regulatory Considerations
Q. What statistical methods are appropriate for analyzing impurity batch data?
Use multivariate analysis (e.g., principal component analysis) to correlate impurity levels with synthesis parameters (temperature, catalyst load). For outlier detection, apply Grubbs’ test (α=0.05) or control charts (3σ limits). Report confidence intervals (95%) for mean impurity concentrations .
Q. How should elemental impurity profiles (e.g., Pd, Ni) be assessed in this compound?
Follow USP <232>/ICH Q3D guidelines:
- Sample preparation : Microwave-assisted acid digestion (HNO₃/HCl, 3:1).
- Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) with internal standards (e.g., In-115 for Pd).
- Thresholds : Class 1 metals (e.g., Pd) must be <10 ppm in drug substances .
Q. What are the key ethical and safety considerations when handling this compound in laboratory settings?
Properties
Molecular Formula |
C21H24O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H24O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,5-6,11-12,15-16,18,22-23H,7-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 |
InChI Key |
WZHDKGOPJSUDCC-OKSLILNBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O |
Canonical SMILES |
CC1=CC2=C(C=CC3C2CCC4(C3CCC4(C#C)O)C)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.